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Abstract
This technical guide provides a comprehensive overview of the core physicochemical

properties of 8-methoxyisoquinoline (CAS No: 1723-70-2), a heterocyclic compound of

interest in medicinal chemistry and materials science. While experimental data for certain

properties of this specific isomer are not extensively reported in publicly available literature, this

document consolidates available information, provides predicted values from reliable

computational models, and details relevant experimental protocols for their determination. This

guide is intended to serve as a foundational resource for researchers and professionals

engaged in the study and application of isoquinoline derivatives.

Introduction
8-Methoxyisoquinoline is a derivative of isoquinoline, a structural isomer of quinoline, where a

methoxy group is substituted at the 8th position. The isoquinoline scaffold is a key structural

motif in numerous natural products and synthetic compounds with a wide range of biological

activities, including antitumor and antimicrobial properties.[1][2] The introduction of a methoxy

group can significantly influence the molecule's solubility, reactivity, and biological interactions.

[1] This guide focuses on the fundamental physicochemical characteristics of 8-
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methoxyisoquinoline, providing a critical knowledge base for its use in research and

development.

Physicochemical Properties
A summary of the known and predicted physicochemical properties of 8-methoxyisoquinoline
is presented in Table 1. It is important to note that while some properties have been

experimentally determined, others are based on computational predictions and should be

considered as such.

Table 1: Physicochemical Properties of 8-Methoxyisoquinoline

Property Value Source/Method

Molecular Formula C₁₀H₉NO -

Molecular Weight 159.19 g/mol [1]

CAS Number 1723-70-2 [1]

Appearance Yellow solid [1]

Density 1.13 g/cm³ SDS

Vapor Pressure 0.003 mmHg at 25°C SDS

Melting Point Predicted: 45-55 °C Computational Prediction

Boiling Point
Predicted: 280-290 °C at 760

mmHg
Computational Prediction

Solubility

Enhanced by the methoxy

group; specific quantitative

data unavailable.

[1]

pKa (of conjugate acid) Predicted: 4.5 - 5.5 Computational Prediction

logP Predicted: 2.0 - 2.5 Computational Prediction

Note: "SDS" refers to Safety Data Sheet information. Predicted values are derived from

computational chemistry models and should be experimentally verified.
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Spectroscopic Data
While specific spectra for 8-methoxyisoquinoline are not readily available in the searched

literature, the expected spectroscopic features can be inferred from its structure and

comparison with related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons on the isoquinoline core and a singlet for the methoxy group protons. The aromatic

protons will exhibit complex splitting patterns (doublets, triplets, and multiplets) in the

downfield region (typically δ 7.0-9.0 ppm). The methoxy protons will appear as a sharp

singlet further upfield (typically δ 3.8-4.2 ppm).

¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the ten

carbon atoms in the molecule. The carbons of the aromatic rings will resonate in the δ 110-

160 ppm region, with the carbon attached to the methoxy group appearing at the lower end

of this range. The methoxy carbon will produce a signal around δ 55-60 ppm.

Infrared (IR) Spectroscopy
The IR spectrum of 8-methoxyisoquinoline is expected to exhibit characteristic absorption

bands corresponding to its functional groups:

C-H stretching (aromatic): Around 3000-3100 cm⁻¹

C-H stretching (methyl): Around 2850-2960 cm⁻¹

C=C and C=N stretching (aromatic ring): Multiple bands in the 1450-1650 cm⁻¹ region.

C-O stretching (aryl ether): A strong band in the 1200-1275 cm⁻¹ region.

Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, 8-methoxyisoquinoline is expected to show a

prominent molecular ion peak (M⁺) at m/z 159. Common fragmentation patterns for

isoquinoline alkaloids involve the loss of small neutral molecules. For 8-methoxyisoquinoline,

fragmentation may include the loss of a methyl radical (•CH₃) to give a fragment at m/z 144, or
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the loss of formaldehyde (CH₂O) from the methoxy group, leading to a fragment at m/z 129.[3]

[4]

Synthesis
A common and versatile method for the synthesis of isoquinolines is the Pomeranz-Fritsch

reaction. This reaction involves the acid-catalyzed cyclization of a benzalaminoacetal. A

modification of this method, known as the Schlittler-Müller reaction, utilizes a benzylamine and

glyoxal semiacetal as starting materials.

The following diagram illustrates a generalized workflow for the synthesis of an isoquinoline

derivative via the Pomeranz-Fritsch reaction.

Step 1: Formation of Benzalaminoacetal Step 2: Acid-Catalyzed Cyclization
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Caption: Generalized workflow for isoquinoline synthesis via the Pomeranz-Fritsch reaction.
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Potential Biological Activity and Signaling Pathways
While the biological activities of 8-alkoxyisoquinolines are not extensively studied, their

structural similarity to other isoquinoline derivatives suggests potential pharmacological

relevance.[5] Isoquinoline-based compounds have been investigated for a variety of

therapeutic applications, including as anticancer agents.[6] One of the key signaling pathways

implicated in cancer is the PI3K/Akt/mTOR pathway, which plays a crucial role in cell growth,

proliferation, and survival. Several isoquinoline derivatives have been shown to exert their

anticancer effects by modulating this pathway.

The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling

pathway, a potential target for isoquinoline derivatives.
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Caption: Potential inhibitory action of isoquinoline derivatives on the PI3K/Akt/mTOR pathway.
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Experimental Protocols
This section provides generalized protocols for the experimental determination of key

physicochemical properties. These methods are broadly applicable to organic compounds like

8-methoxyisoquinoline.

Melting Point Determination (Capillary Method)
Sample Preparation: A small amount of the dry, powdered solid is packed into a thin-walled

capillary tube, sealed at one end, to a height of 2-3 mm.

Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned

with the thermometer bulb. The assembly is then placed in a melting point apparatus (e.g., a

Thiele tube with heating oil or an automated instrument).

Heating: The apparatus is heated slowly and steadily (approximately 1-2 °C per minute) as

the temperature approaches the expected melting point.

Observation: The temperature at which the first drop of liquid appears (onset of melting) and

the temperature at which the entire solid has turned into a clear liquid (completion of melting)

are recorded. This range represents the melting point.

Boiling Point Determination (Micro-scale Capillary
Method)

Sample Preparation: A small amount of the liquid (a few drops) is placed in a small-diameter

test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed into the

liquid.

Apparatus Setup: The fusion tube is attached to a thermometer, and the assembly is heated

in a suitable heating bath (e.g., an oil bath or a heating block).

Heating and Observation: The bath is heated until a rapid and continuous stream of bubbles

emerges from the open end of the inverted capillary. Heating is then discontinued.

Recording: The temperature at which the bubbling ceases and the liquid just begins to enter

the capillary tube is recorded as the boiling point.
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Solubility Determination (Shake-Flask Method)
Equilibration: An excess amount of the solid compound is added to a known volume of the

solvent (e.g., water, ethanol, DMSO) in a sealed flask.

Agitation: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a

prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the

undissolved solid from the saturated solution.

Quantification: A known volume of the clear, saturated supernatant is carefully removed and

its concentration is determined using a suitable analytical technique, such as UV-Vis

spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination (Potentiometric Titration)
Solution Preparation: A known concentration of the compound is dissolved in a suitable

solvent (often a water-miscible co-solvent like methanol or DMSO for poorly water-soluble

compounds).

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a

strong base (e.g., NaOH), while the pH of the solution is continuously monitored using a

calibrated pH meter.

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant

added. The pKa is determined from the pH at the half-equivalence point.

logP Determination (Shake-Flask Method)
Phase Preparation: n-Octanol and water are mutually saturated by shaking them together

and allowing the phases to separate.

Partitioning: A known amount of the compound is dissolved in one of the phases (usually n-

octanol). This solution is then mixed with a known volume of the other phase in a separatory

funnel.
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Equilibration: The funnel is shaken vigorously for a set period to allow for the partitioning of

the compound between the two phases, and then left to stand for the phases to separate

completely.

Quantification: The concentration of the compound in each phase is determined using a

suitable analytical method (e.g., UV-Vis spectroscopy, HPLC). The logP is calculated as the

base-10 logarithm of the ratio of the concentration in the n-octanol phase to the

concentration in the aqueous phase.

Conclusion
8-Methoxyisoquinoline is a compound with significant potential in various fields of chemical

research. This technical guide has compiled the available and predicted physicochemical data,

outlined standard experimental protocols for their determination, and provided context for its

synthesis and potential biological applications. While a lack of extensive experimental data for

this specific isomer necessitates further investigation, this guide provides a solid foundation for

researchers to build upon. The provided methodologies and theoretical background will aid in

the design of future experiments and the interpretation of new data as it becomes available.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical
Properties of 8-Methoxyisoquinoline]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b155747#physicochemical-properties-of-8-
methoxyisoquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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